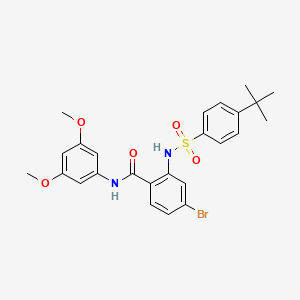

4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide

Description

This compound is a benzamide derivative featuring a 4-bromo-substituted aromatic core, a 3,5-dimethoxyphenyl amide group, and a 4-(tert-butyl)phenylsulfonamido moiety. Its design integrates bulky tert-butyl and electron-donating methoxy groups, which are hypothesized to modulate solubility, binding affinity, and metabolic stability. The bromine atom at the 4-position may serve as a site for further functionalization or influence electronic interactions in biological systems .

Properties

Molecular Formula |

C25H27BrN2O5S |

|---|---|

Molecular Weight |

547.5 g/mol |

IUPAC Name |

4-bromo-2-[(4-tert-butylphenyl)sulfonylamino]-N-(3,5-dimethoxyphenyl)benzamide |

InChI |

InChI=1S/C25H27BrN2O5S/c1-25(2,3)16-6-9-21(10-7-16)34(30,31)28-23-12-17(26)8-11-22(23)24(29)27-18-13-19(32-4)15-20(14-18)33-5/h6-15,28H,1-5H3,(H,27,29) |

InChI Key |

ZQSBSGNOEZIOTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Br)C(=O)NC3=CC(=CC(=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Bromo-2-Substituted Benzene Intermediates

The brominated aromatic core is typically prepared by bromination of substituted phenols or anilines. For example, 4-bromo-2-(tert-butyl)phenol can be synthesized by brominating 2-(tert-butyl)phenol using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

Example Reaction Conditions for 4-Bromo-2-(tert-butyl)phenol:

| Reagent | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Bromine | Dichloromethane | Room temp | 1.25 hours | High | Slow addition of bromine, stirring |

| N-Bromosuccinimide | Acetonitrile | Room temp | Overnight | ~96% | Stirring overnight, followed by extraction |

| Hydrobromic acid + DMSO | Acetic acid | 0-40°C | 1 hour | High | Ice cooling during addition, neutralization |

These methods yield 4-bromo-2-(tert-butyl)phenol as a key intermediate for further functionalization.

Formation of the Sulfonamide Group

The sulfonamide moiety is introduced by reacting a sulfonyl chloride derivative with an aromatic amine. For this compound, the sulfonyl chloride is typically a 4-(tert-butyl)benzenesulfonyl chloride, and the amine is a 3,5-dimethoxyaniline derivative.

| Reagents | Solvent | Base | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 4-(tert-butyl)benzenesulfonyl chloride | Dichloromethane or DMF | Triethylamine | 0°C to RT | Several hours | Base scavenges HCl, inert atmosphere preferred |

The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, forming the sulfonamide bond. Triethylamine or other organic bases facilitate the reaction and neutralize generated HCl.

Amide Bond Formation

The benzamide part is introduced by coupling the appropriate carboxylic acid derivative with the amine. This step often involves activating the carboxylic acid (or its derivative) using coupling agents such as EDCI, DCC, or HATU in the presence of a base.

| Reagents | Solvent | Coupling Agent | Base | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| 4-Bromo-2-sulfonamido benzoic acid | DMF or DCM | EDCI or DCC | DIPEA or TEA | 0°C to RT | Several hours | Inert atmosphere recommended |

The amide bond formation links the sulfonamide intermediate to the 3,5-dimethoxyaniline moiety, completing the target compound's backbone.

Purification and Characterization

The crude product is typically purified by column chromatography using silica gel and solvent gradients (e.g., hexane/ethyl acetate mixtures). The purified compound is characterized by:

- Melting point determination (typically 98-105 °C for this compound).

- NMR spectroscopy (1H and 13C NMR) to confirm structure.

- Mass spectrometry for molecular weight confirmation.

- HPLC or TLC for purity assessment.

Summary Table of Preparation Steps

| Step No. | Reaction Description | Key Reagents/Conditions | Expected Yield | Notes |

|---|---|---|---|---|

| 1 | Bromination of 2-(tert-butyl)phenol | Bromine or NBS in DCM or acetonitrile, RT, 1-12 h | 90-96% | Control temperature to avoid overbromination |

| 2 | Sulfonamide formation | 4-(tert-butyl)benzenesulfonyl chloride + 3,5-dimethoxyaniline, TEA, DCM or DMF, 0°C to RT | 70-85% | Use dry solvents, inert atmosphere preferred |

| 3 | Amide bond formation | Coupling agent (EDCI/DCC), base (DIPEA/TEA), DMF/DCM, 0°C to RT | 65-80% | Purification by chromatography |

| 4 | Purification and characterization | Silica gel chromatography, NMR, MS, melting point | - | Confirm identity and purity |

Research Results and Considerations

- The presence of the bromine atom at the 4-position influences both the reactivity and biological activity of the compound.

- The tert-butyl group on the phenyl sulfonamide provides steric bulk, affecting solubility and binding properties.

- Methoxy groups on the 3,5-dimethoxyphenyl ring enhance electron density, impacting nucleophilicity during synthesis and biological interactions.

- Reaction conditions such as temperature, solvent, and base choice critically affect the yield and purity.

- Side reactions, such as bis-sulfonamide formation, have been reported during sulfonamide synthesis and can be minimized by stoichiometric control and reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups in place of the bromine atom.

Scientific Research Applications

4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may be used in studies involving enzyme inhibition or protein binding.

Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Substituent Variations and Structural Insights

Key analogs include:

Structural Implications :

- Target vs. C8/C10 : The tert-butyl group in the target compound enhances steric bulk compared to C8’s methoxy or C10’s difluoro substituents. This may improve hydrophobic interactions in binding pockets but reduce aqueous solubility .

- Target vs.

- Target vs. ACCC Compound : The ACCC compound replaces tert-butyl with a bromophenylsulfonyl group, combining bromine and dichloro motifs for dual halogen effects .

Observations :

- Synthetic Challenges : C5’s lower yield (48.2%) compared to other derivatives suggests synthetic difficulties with chloro-substituted intermediates, possibly due to steric or electronic factors .

- NMR Trends : Carbonyl carbons in amide groups resonate near 166–167 ppm across derivatives, indicating consistent electronic environments. Variations in sulfonamido carbon shifts (e.g., 160.966 ppm in C8) reflect substituent-dependent deshielding .

Biological Activity

4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide is a complex organic compound with potential applications in medicinal chemistry. Its unique molecular structure, which incorporates a bromine atom, a sulfonamide group, and multiple aromatic rings, suggests significant biological activity. This article reviews the compound's biological properties, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of 4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide is . The presence of a sulfonamide moiety often correlates with antibacterial and anticancer activities due to its ability to interact with various biological targets.

Anticancer Properties

Research indicates that compounds similar to 4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. Preliminary studies suggest that structural analogs can act as inhibitors for therapeutic targets like RET kinase, which is implicated in various cancers .

- Case Studies : In vitro studies demonstrated that related benzamide derivatives showed moderate to high potency against cancer cell lines, indicating the potential of this compound as a lead for drug development .

Antibacterial Activity

The sulfonamide group is known for its antibacterial properties. Compounds with similar structures have been shown to inhibit bacterial growth by targeting folate synthesis pathways:

- Inhibition of Dihydrofolate Reductase (DHFR) : Some benzamide derivatives have been reported to reduce NADP and NADPH levels by inhibiting nicotinamide adenine dinucleotide kinase (NADK), destabilizing DHFR and thus impeding bacterial growth .

Interaction Studies

Understanding how 4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide interacts with biological targets is crucial:

- Enzyme Inhibition : Interaction studies help elucidate the mechanism by which the compound inhibits specific enzymes or receptors.

- Binding Affinity : Molecular docking studies can predict the binding affinity of the compound to various targets, providing insights into its therapeutic potential .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| N-(4-bromophenyl)-N'-(3-methoxyphenyl)urea | Contains urea instead of sulfonamide | Potential anti-inflammatory properties |

| 4-Chloro-N-(3,5-dimethylphenyl)benzamide | Chlorine substitution | Known for antibacterial activity |

| N-(4-tert-butylphenyl)-N'-(2-methylphenyl)urea | Urea linkage; bulky tert-butyl group | Demonstrated kinase inhibition |

The unique combination of bromine and tert-butyl groups in 4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide may enhance its lipophilicity and selectivity towards certain biological targets compared to these analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.